5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
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Overview
Description
5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a nitro group at position 5 and a vinylphenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent such as toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the nitro and vinylphenyl groups.
5-Nitro-2-phenylisoindoline-1,3-dione: Similar to 5-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione but without the vinyl group.
Properties
CAS No. |
89014-97-1 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O4/c1-2-10-3-5-11(6-4-10)17-15(19)13-8-7-12(18(21)22)9-14(13)16(17)20/h2-9H,1H2 |
InChI Key |
IIVLDXRTEYCJMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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